

2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid

CAS number and identifiers

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Compound of Interest

Compound Name: 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid

Cat. No.: B1332944

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In-Depth Technical Guide: 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid**, a key intermediate in pharmaceutical research and development. This document details its chemical identifiers, physicochemical properties, and its significant role in the synthesis of bioactive molecules, particularly those targeting neurological disorders.

Core Compound Identifiers and Properties

2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid is a versatile building block in medicinal chemistry. Its structure, featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and a thienyl moiety, allows for diverse chemical modifications. This makes it a valuable precursor for creating extensive compound libraries for drug discovery.

Below is a summary of its key identifiers and physicochemical data:

Identifier	Value
CAS Number	885274-75-9 [1]
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₄ S [1]
Molecular Weight	326.41 g/mol [1]
Synonyms	α-(4-Boc-piperazinyl)-α-(3-thienyl)acetic acid [1]
MDL Number	MFCD04115158 [1]
PubChem ID	2762254 [1]
Storage Conditions	0-8°C [1]

Significance in Pharmaceutical and Biochemical Research

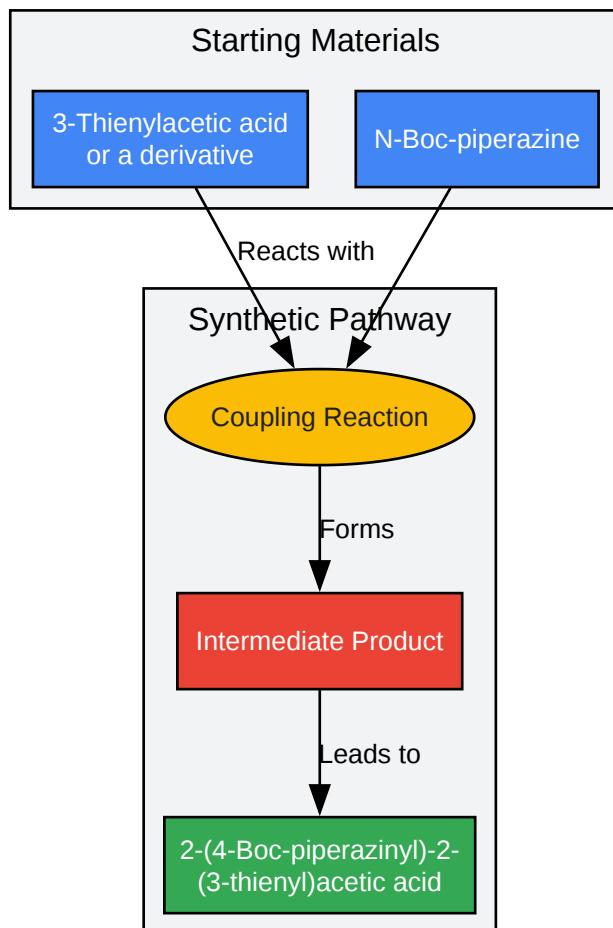
This compound is a crucial intermediate in the synthesis of novel pharmaceuticals, with a particular focus on agents targeting the central nervous system (CNS).[\[1\]](#)[\[2\]](#) Its favorable pharmacokinetic properties, including the potential to cross the blood-brain barrier, make it an attractive scaffold for the development of drugs for neurological disorders.[\[1\]](#)

In biochemical research, **2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid** and its derivatives are employed in studies concerning receptor binding and the elucidation of signaling pathways.[\[1\]](#) The piperazine moiety is a common pharmacophore in centrally acting agents, and modifications of this scaffold can lead to compounds with high affinity and selectivity for various receptors.

Logical Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of **2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid** is not readily available in public literature, a general synthetic approach can be inferred from methodologies used for analogous α-aryl-α-piperazinyl acetic acid derivatives. The logical workflow for its synthesis would likely involve the reaction of key precursors, as outlined in the diagram below.

Conceptual Synthesis Workflow

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Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocols: General Methodologies

Detailed experimental protocols for the synthesis of the title compound are not publicly documented. However, the synthesis of structurally related compounds, such as 3-substituted piperazine-2-acetic acid esters, often involves multi-step sequences starting from amino acids or other chiral precursors.^[3] Common synthetic strategies include:

- Reductive Amination: This method can be employed to form the piperazine ring or to introduce substituents. For instance, a β -ketoester derived from an amino acid can undergo

reductive amination with an appropriate amine to form a diamine precursor, which can then be cyclized to form the piperazine ring.[3]

- Nucleophilic Substitution: The piperazine ring can be constructed or functionalized through nucleophilic substitution reactions. This could involve the reaction of a bis-electrophile with a diamine or the alkylation of a pre-formed piperazine ring.
- Boc Protection: The use of a Boc protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions.

A plausible, though not explicitly documented, method for the synthesis of **2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid** could involve the reaction of a 2-halo-2-(3-thienyl)acetic acid derivative with N-Boc-piperazine in the presence of a base.

Applications in Drug Discovery and Development

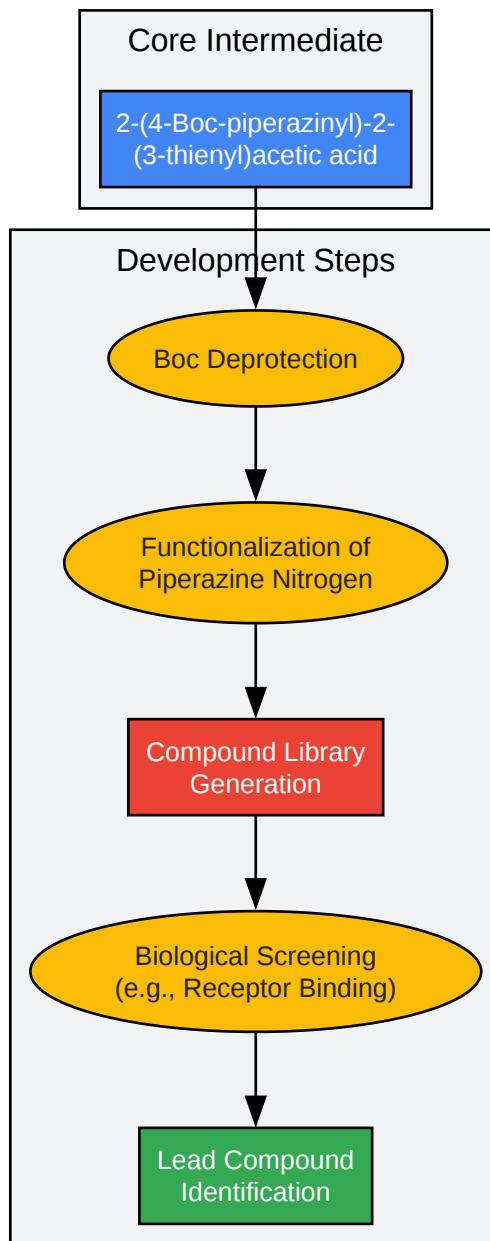
The structural motif of **2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid** is of significant interest in drug discovery. The piperazine ring is a well-established scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility and the ability to interact with various biological targets. The thienyl group can also engage in specific interactions with protein targets and can influence the metabolic stability of the molecule.

Derivatives of this compound are being investigated for their potential therapeutic applications in areas including:

- Neurological and Psychiatric Disorders: The piperazine moiety is a common feature in drugs targeting CNS disorders.[4]
- Anti-inflammatory and Analgesic Agents: Similar structures have shown promise in the development of compounds with anti-inflammatory and pain-relieving properties.[4]

The logical progression from this intermediate to a potential drug candidate is illustrated in the following diagram.

Drug Development Pathway

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Caption: From intermediate to lead compound in drug discovery.

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